molecular formula C8H8O3S B12073057 4-(Allyloxy)thiophene-2-carboxylic acid

4-(Allyloxy)thiophene-2-carboxylic acid

Cat. No.: B12073057
M. Wt: 184.21 g/mol
InChI Key: RJMLDIAXZGQSGO-UHFFFAOYSA-N
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Description

4-(Allyloxy)thiophene-2-carboxylic acid is a thiophene derivative featuring an allyloxy group (-OCH₂CH=CH₂) at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the thiophene ring. Key properties, such as solubility and acidity, are influenced by the electron-donating allyloxy group and the electron-withdrawing carboxylic acid moiety. This structural combination makes the compound a candidate for pharmaceutical and material science applications, particularly in anti-inflammatory and antioxidant contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

4-prop-2-enoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H8O3S/c1-2-3-11-6-4-7(8(9)10)12-5-6/h2,4-5H,1,3H2,(H,9,10)

InChI Key

RJMLDIAXZGQSGO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CSC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Reaction for Thiophene Backbone Formation

The synthesis begins with desoxyanisoin (1) as a starting material. Treatment with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux conditions generates a chloro acrylaldehyde intermediate (2). Subsequent reaction with ethyl mercaptoacetate in the presence of sodium tert-butoxide facilitates cyclization to form the thiophene ester (3).

DesoxyanisoinPOCl3DMF, 80°CChloro acrylaldehydeNaOtBuEthyl mercaptoacetateThiophene ester\text{Desoxyanisoin} \xrightarrow[\text{POCl}_3]{\text{DMF, 80°C}} \text{Chloro acrylaldehyde} \xrightarrow[\text{NaOtBu}]{\text{Ethyl mercaptoacetate}} \text{Thiophene ester}

Key Conditions :

  • Temperature: 80°C for formylation, 25°C for cyclization.

  • Solvent: Tetrahydrofuran (THF) for cyclization.

Allylation and Hydrolysis

The thiophene ester (3) undergoes allylation using allyl bromide in the presence of potassium carbonate (K₂CO₃) to introduce the allyloxy group, yielding the allyl ether intermediate (4). Acidic hydrolysis with hydrochloric acid (HCl) then cleaves the ester to produce this compound (5).

Thiophene esterK2CO3Allyl bromideAllyl etherHClHydrolysis4-(Allyloxy)thiophene-2-carboxylic acid\text{Thiophene ester} \xrightarrow[\text{K}2\text{CO}3]{\text{Allyl bromide}} \text{Allyl ether} \xrightarrow[\text{HCl}]{\text{Hydrolysis}} \text{this compound}

Yield Optimization :

  • Allylation efficiency improves with anhydrous conditions (yield: 78–85%).

  • Hydrolysis at 60°C for 6 hours maximizes carboxylic acid formation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Formylation Temp.75–85°CMaximizes intermediate purity
Cyclization SolventTHFEnhances ring closure kinetics
Hydrolysis Time5–7 hoursPrevents over-degradation

Catalytic Enhancements

The use of palladium catalysts (e.g., Pd(PPh₃)₄) in allylation steps improves regioselectivity, reducing by-products such as dialkylated derivatives. Additionally, microwave-assisted synthesis has been explored to shorten reaction times by 40%.

Industrial-Scale Production Considerations

Scalable synthesis requires addressing:

  • Continuous Flow Reactors : Enable precise temperature control during exothermic steps (e.g., Vilsmeier-Haack reaction).

  • Purification Techniques : Centrifugal partition chromatography (CPC) replaces column chromatography for high-throughput purification.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Vilsmeier-Haack Route7298Moderate
Nucleophilic Allylation8595High

The nucleophilic allylation route is favored for industrial applications due to higher yields and simpler workup.

Challenges and Solutions in Synthesis

By-Product Formation

Issue : Dialkylation during allylation.
Solution : Use of bulky bases (e.g., DBU) to sterically hinder over-alkylation.

Moisture Sensitivity

Issue : Degradation of intermediates in humid conditions.
Solution : Conduct reactions under nitrogen atmosphere with molecular sieves .

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Research has demonstrated that 4-(Allyloxy)thiophene-2-carboxylic acid exhibits notable biological activity, particularly in anti-inflammatory and antioxidant applications. Key findings include:

  • Inhibition of Cyclooxygenase-2 (COX-2) : The compound has been shown to inhibit COX-2, an enzyme involved in the inflammatory response. This suggests its potential utility in developing anti-inflammatory therapies.
  • Antioxidant Properties : Studies indicate that derivatives of this compound may possess antioxidant capabilities, contributing to their therapeutic potential against oxidative stress-related diseases .

Anti-inflammatory Agents

The ability of this compound to inhibit COX-2 makes it a candidate for developing new anti-inflammatory drugs. A study highlighted that modifications to the hydroxyl group on the phenyl ring of related compounds significantly enhanced their anti-inflammatory activity compared to standard drugs like diclofenac sodium .

Antioxidant Formulations

The antioxidant properties of this compound suggest its application in formulations aimed at combating oxidative damage. Research has shown that certain derivatives exhibit moderate antioxidant activity, making them potential candidates for dietary supplements or therapeutic agents targeting oxidative stress .

Drug Discovery

The compound's structural features make it suitable for drug discovery campaigns. Its derivatives have been explored for their binding affinity to various biological targets, including enzymes involved in inflammation and cancer progression. Molecular docking studies have indicated promising interactions with COX-2 receptors, suggesting that further optimization could lead to potent therapeutic agents .

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeObserved EffectReference
This compoundCOX-2 InhibitionSignificant inhibition
4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acidAntioxidant ActivityModerate antioxidant activity
Ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylateAnti-inflammatory ActivityHigher activity than diclofenac

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing novel derivatives of this compound by modifying the hydroxyl group on the phenyl ring. These derivatives were evaluated for their anti-inflammatory and antioxidant properties. Among them, certain compounds showed superior activity compared to existing anti-inflammatory drugs, indicating their potential as new therapeutic agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to assess the binding affinity of synthesized derivatives with COX-2 receptors. The results indicated that several compounds exhibited greater binding affinities than standard drugs, highlighting their potential for further development as selective COX-2 inhibitors .

Mechanism of Action

The mechanism of action of 4-(Allyloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby preventing the formation of pro-inflammatory molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophene-2-carboxylic Acid (Parent Compound)
  • Structure : Lacks the allyloxy group at the 4-position (C₅H₄O₂S, CAS 527-72-0) .
  • Properties : Simpler structure with higher acidity (pKa ~3.5) due to unsubstituted thiophene ring.
4,5-Bis(4-(Allyloxy)phenyl)thiophene-2-carboxylic Acid Derivatives
  • Structure : Diaryl substitution at 4,5-positions with allyloxy-phenyl groups (e.g., compound 10 in ).
  • Properties : Enhanced lipophilicity due to bulky aryl groups. Demonstrates moderate antioxidant activity (IC₅₀ ~50 μM) and superior anti-inflammatory effects via COX-2 inhibition (binding energy: -10.48 kcal/mol) .
  • Applications: Potential as COX-2 inhibitors for inflammatory diseases .
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic Acid
  • Structure: Chlorophenyl, cyano (-CN), and methylthio (-SMe) substituents (C₁₃H₉ClN₂O₂S₂, CAS N/A) .
  • Properties : Higher molecular weight (309.8 g/mol) and acidity (pKa ~2.8) due to electron-withdrawing groups.
  • Applications : Structural analogs are explored in drug discovery for enhanced metabolic stability .
5-[4-(Methylthio)phenyl]thiophene-2-carboxylic Acid
  • Structure : Methylthio-phenyl group at the 5-position (C₁₂H₁₀O₂S₂, CAS 138689-79-9) .
  • Properties : Melting point 220–224°C; moderate acidity (pKa ~3.5).
  • Applications : Intermediate in synthesizing bioactive molecules with sulfur-based pharmacophores .
4-(Allyloxy)benzoic Acid
  • Structure : Allyloxy group attached to benzoic acid (C₁₀H₁₀O₃, CAS 27914-60-9) .
  • Properties : Lower acidity (pKa ~4.2) compared to thiophene analogs due to benzene’s weaker electron-withdrawing effect.
  • Applications : Used in polymer chemistry and as a ligand in coordination complexes .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
4-(Allyloxy)thiophene-2-carboxylic Acid 198.2 Not reported 1.8
Thiophene-2-carboxylic Acid 128.15 134–136 0.9
3-(4-Chlorophenyl) derivative 309.8 Not reported 3.2
4-(Allyloxy)benzoic Acid 178.19 150–152 2.1
  • Lipophilicity : Allyloxy and diaryl substitutions increase LogP, enhancing membrane permeability .
  • Acidity : Electron-withdrawing groups (e.g., -CN, -Cl) lower pKa, increasing solubility in basic media .

Biological Activity

4-(Allyloxy)thiophene-2-carboxylic acid is an organic compound notable for its unique structural features, including a thiophene ring combined with an allyloxy group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antioxidant properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₉O₃S
  • Molecular Weight : 185.23 g/mol

The presence of the allyloxy group enhances the reactivity of the compound, making it a candidate for various applications in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Activity : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, suggesting its potential use in therapeutic applications for inflammatory diseases.
  • Antioxidant Properties : The compound demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. Studies have indicated that it can scavenge free radicals effectively .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes:

  • COX-2 Inhibition : By inhibiting COX-2, the compound may reduce the production of pro-inflammatory mediators, thus alleviating inflammation.
  • Antioxidant Mechanism : The presence of hydroxyl groups in related compounds indicates a potential for proton donation, which plays a significant role in reducing oxidative stress by neutralizing free radicals .

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

  • Inhibition Studies :
    • A study reported an IC₅₀ value indicating effective inhibition of COX-2, highlighting its potential as an anti-inflammatory agent.
    • Antioxidant assays demonstrated that derivatives similar to this compound exhibited IC₅₀ values comparable to established antioxidants like ascorbic acid, indicating robust antioxidant activity .
  • Synthesis and Characterization :
    • The synthesis of this compound has been optimized using various methods to enhance yield and purity. Techniques such as continuous flow reactors have been employed to streamline production processes.

Comparative Biological Activity Table

Compound NameBiological ActivityIC₅₀ Value (µM)Reference
This compoundCOX-2 InhibitionNot specified
Ascorbic AcidAntioxidant7.83 ± 0.5
Kojic AcidTyrosinase Inhibition15.9 ± 2.5

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(allyloxy)thiophene-2-carboxylic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example, allyl ether groups can be introduced via Williamson ether synthesis using thiophene-2-carboxylic acid precursors and allyl halides. Subsequent hydrolysis or transesterification yields the carboxylic acid derivative. Key intermediates, such as ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate, are synthesized via Suzuki-Miyaura coupling for diaryl substitution . Characterization relies on NMR, IR, and mass spectrometry to confirm regioselectivity and purity.

Q. What safety protocols are critical when handling thiophene-based carboxylic acids in the laboratory?

  • Methodological Answer : Thiophene derivatives require precautions against inhalation, skin contact, and environmental release. Use PPE (nitrile gloves, lab coats) and work in a fume hood. Avoid incompatibles like strong oxidizers (e.g., peroxides) and bases, which may generate hazardous decomposition products (e.g., sulfur oxides) . Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can the stability of this compound be assessed under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC or TLC, with a focus byproducts like thiophene-2-carboxylic acid (parent compound) or allyl alcohol. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. How do molecular docking studies inform the design of this compound derivatives for anti-inflammatory applications?

  • Methodological Answer : Docking against COX-2 (PDB: 1PXX) using AutoDock Vina reveals binding affinities and interaction modes. For instance, derivatives with bis-allyloxy substituents exhibit higher free energy values (e.g., -10.48 kcal/mol) due to hydrophobic interactions with the COX-2 active site. Optimize substituent positions (e.g., para-allyloxy groups) to enhance Van der Waals contacts and reduce steric hindrance . Validate predictions with in vitro COX-2 inhibition assays.

Q. What experimental strategies resolve discrepancies between in vitro antioxidant activity and computational predictions for thiophene derivatives?

  • Methodological Answer : Conflicting data may arise from assay limitations (e.g., DPPH radical scavenging vs. cellular ROS models) or solubility issues. Use orthogonal assays (ABTS, FRAP) and compare with docking results targeting redox-sensitive enzymes (e.g., NADPH oxidase). For this compound derivatives, moderate antioxidant activity (IC₅₀ ~50 µM) despite strong docking scores suggests off-target effects or metabolic instability .

Q. How can surface modification of nanomaterials with thiophene derivatives enhance mid-infrared detection sensitivity?

  • Methodological Answer : Functionalize graphene or quantum dots with this compound via π-π stacking or covalent conjugation. The allyloxy group improves dispersibility and introduces electron-rich moieties for charge transfer. Test responsivity in photodetectors using FTIR and transient photocurrent measurements. Ligand concentration (e.g., 0.5 mg/mL in aqueous solutions) and solvent polarity critically affect device performance .

Data Contradiction Analysis

Q. Why do some this compound derivatives exhibit lower antioxidant activity than ascorbic acid despite favorable docking scores?

  • Analysis : Computational models may not account for cellular uptake barriers or metabolic degradation. For example, ester derivatives (e.g., methyl/ethyl esters) show reduced bioavailability compared to the free acid form. Additionally, steric hindrance from bulky substituents (e.g., diaryl groups) may limit access to enzymatic active sites in biological systems .

Q. How do conflicting reports on the cytotoxicity of thiophene derivatives guide structure-activity relationship (SAR) studies?

  • Analysis : While some derivatives show low cytotoxicity (e.g., IC₅₀ >100 µM in macrophage models), others induce organ-specific toxicity due to reactive metabolites. Perform metabolite identification (e.g., LC-MS/MS) and SAR focusing on electron-withdrawing groups (e.g., cyano or nitro substituents), which reduce metabolic activation while retaining bioactivity .

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